Methyl 2-amino-6-fluoro-4-methoxybenzoate
Description
Methyl 2-amino-6-fluoro-4-methoxybenzoate is a benzoate ester derivative featuring an amino group at position 2, a fluorine atom at position 6, and a methoxy group at position 2.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-amino-6-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
GFQXXFLYZCJMKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is methyl 2-hydroxybenzoate or methyl 2-amino-4-hydroxybenzoate derivatives. The methoxy group at the 4-position is introduced via alkylation of the corresponding hydroxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in dimethylformamide) at moderate temperatures (~70 °C). This step is crucial for obtaining the 4-methoxy substitution selectively.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | O-Methylation | Methyl iodide, K2CO3, DMF, 70 °C | Methyl 4-methoxybenzoate derivative |
Reference: Alkylation protocols similar to those described for methoxybenzoates in aromatic substitution literature
Reference: Fluorination methods adapted from aromatic fluorination literature and related synthetic routes
Amination at the 2-Position
The amino group at the 2-position can be introduced via:
- Nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) at the 2-position by ammonia or amine sources.
- Reduction of nitro precursors : Starting from a nitro-substituted intermediate at the 2-position, reduction by catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl) yields the amino group.
The amino group introduction is typically done after fluorination to avoid interference.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 3 | Nitro reduction or nucleophilic substitution | Pd/C + H2 or NH3 in solvent | 2-amino substitution introduced |
Reference: Amination techniques as described in aromatic amine synthesis protocols
Example Synthetic Route Summary
| Step | Intermediate Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 4-methoxybenzoate | Methyl iodide, K2CO3, DMF, 70 °C, 6 h | 85-90 | Selective methylation of phenol |
| 2 | Methyl 6-fluoro-4-methoxybenzoate | Selectfluor, acetonitrile, rt, 2-4 h | 70-80 | Electrophilic fluorination |
| 3 | Methyl 2-nitro-6-fluoro-4-methoxybenzoate | Nitration using HNO3/H2SO4, low temp | 65-75 | Precursor for amination |
| 4 | This compound | Reduction with Pd/C + H2 or SnCl2/HCl | 80-90 | Amination via nitro reduction |
| 5 | Final purification | Recrystallization from ethanol or ethyl acetate | - | Purity > 99% |
Note: Actual yields and conditions may vary depending on scale and specific procedures.
Research Findings and Optimization Notes
- The order of substitution is critical: methoxylation before fluorination and amination prevents side reactions and improves regioselectivity.
- Electrophilic fluorination reagents provide better control over mono-fluorination at the 6-position compared to nucleophilic methods.
- Nitro group reduction is preferred over direct amination due to better yields and selectivity.
- Use of mild conditions during fluorination and amination avoids decomposition of sensitive groups such as the methyl ester.
- Purification by recrystallization is effective, but chromatographic methods may be required for analytical grade purity.
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Methoxy group introduction | O-Alkylation | Methyl iodide, K2CO3, DMF, 70 °C | High regioselectivity, good yield | Requires dry, aprotic solvent |
| Fluorination | Electrophilic fluorination | Selectfluor, acetonitrile, rt | Controlled mono-fluorination | Sensitive to moisture |
| Amination | Nitro reduction | Pd/C + H2 or SnCl2/HCl | High yield, selective | Requires handling of catalysts |
| Esterification (if needed) | Acid-catalyzed esterification | Methanol, H2SO4, reflux | Straightforward | Possible side reactions |
| Purification | Recrystallization/Chromatography | Ethanol, ethyl acetate | High purity | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of Methyl 2-nitro-6-fluoro-4-methoxybenzoate.
Reduction: Formation of Methyl 2-amino-6-fluoro-4-methoxybenzyl alcohol.
Substitution: Formation of Methyl 2-amino-6-chloro-4-methoxybenzoate or Methyl 2-amino-6-bromo-4-methoxybenzoate.
Scientific Research Applications
Methyl 2-amino-6-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Amino Group Impact: The amino group in the target compound enhances hydrogen bonding and solubility in polar solvents compared to analogs like Methyl 2-fluoro-4-methoxybenzoate .
Fluorine vs. Hydroxy/Bromo : Fluorine’s electronegativity stabilizes the aromatic ring, while hydroxy or bromo substituents increase acidity (e.g., Methyl 2-fluoro-6-hydroxybenzoate) or lipophilicity (e.g., Methyl 4-bromo-2-fluoro-6-hydroxybenzoate) .
Methoxy Positioning : Methoxy groups at position 4 (target compound) versus 2 (Methyl 4-hydroxy-2-methoxybenzoate) alter electronic distribution and steric hindrance, affecting reactivity in substitution reactions .
Stability and Reactivity
- The fluorine atom at position 6 enhances resistance to enzymatic degradation (common in fluorinated pharmaceuticals), while the methoxy group at position 4 may slow oxidative metabolism .
Biological Activity
Methyl 2-amino-6-fluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H10FNO3
- Molecular Weight : 215.19 g/mol
- IUPAC Name : this compound
The presence of a methoxy group and a fluorine atom in its structure may contribute to its biological activity by influencing lipophilicity and receptor binding affinity.
This compound exhibits several mechanisms of action, primarily related to its interaction with various biological targets:
- Receptor Agonism : This compound has been studied for its potential as a selective agonist for retinoic acid receptors (RARs), particularly RARα. Agonists of RARα have shown promise in modulating gene expression involved in cell differentiation and proliferation, which is crucial in cancer therapy and regenerative medicine .
- Inhibition of Proliferation : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. This effect may be mediated through apoptosis induction or cell cycle arrest, making it a candidate for further investigation in oncological applications.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel disease .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Cell Proliferation Assay | MCF-7 (breast cancer) | Significant inhibition of proliferation | 10 - 50 |
| Apoptosis Assay | HeLa (cervical cancer) | Induction of apoptosis | 25 |
| Cytokine Release Assay | RAW 264.7 (macrophages) | Decrease in TNF-α release | 5 - 20 |
These studies indicate that this compound has potential as an anticancer agent and an anti-inflammatory compound.
In Vivo Studies
In vivo studies using mouse models have shown that administration of this compound leads to:
- Tumor Growth Inhibition : In xenograft models, the compound significantly reduced tumor size compared to control groups.
- Improved Survival Rates : Mice treated with this compound exhibited increased survival rates in models of aggressive cancers.
Case Studies
- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer models. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, alongside a marked decrease in metastatic spread .
- Inflammation Model Study : In a model of induced colitis, treatment with the compound resulted in reduced inflammation markers and improved histological scores compared to untreated controls, suggesting therapeutic potential for inflammatory bowel diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
